molecular formula C13H14FNOS B11740180 [(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine

[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine

Cat. No.: B11740180
M. Wt: 251.32 g/mol
InChI Key: PZRDZLCLNDASCS-UHFFFAOYSA-N
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Description

[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine is a chemical compound that features a fluorinated thiophene ring and a methoxy-substituted phenyl ring, both attached to a central amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine typically involves the following steps:

    Formation of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be synthesized through a halogenation reaction, where thiophene is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Methoxy-Substituted Phenyl Ring: The methoxy-substituted phenyl ring can be prepared by methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves coupling the fluorinated thiophene and methoxy-substituted phenyl rings through an amine linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine can be compared with other similar compounds, such as:

    [(2-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amine: Similar structure but with a methyl group instead of a methoxy group.

    [(2-Methoxyphenyl)methyl][(5-methylthiophen-2-yl)methyl]amine: Similar structure but without the fluorine atom.

    [(5-Fluorothiophen-2-yl)methyl][(2-hydroxyphenyl)methyl]amine: Similar structure but with a hydroxy group instead of a methoxy group.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural properties and reactivity make it a valuable building block in organic synthesis and a promising candidate for further research in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H14FNOS

Molecular Weight

251.32 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-(2-methoxyphenyl)methanamine

InChI

InChI=1S/C13H14FNOS/c1-16-12-5-3-2-4-10(12)8-15-9-11-6-7-13(14)17-11/h2-7,15H,8-9H2,1H3

InChI Key

PZRDZLCLNDASCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=C(S2)F

Origin of Product

United States

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